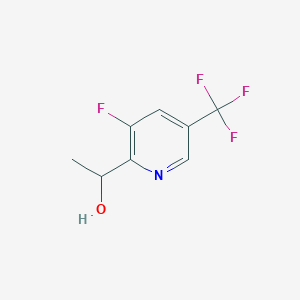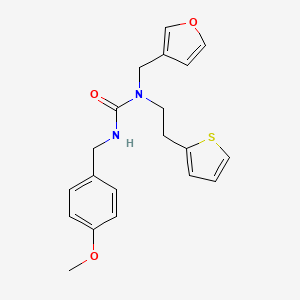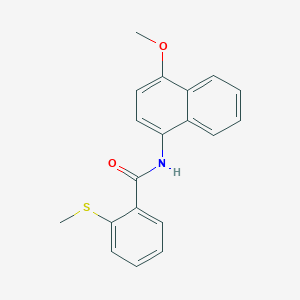![molecular formula C17H21N3O4 B2699271 [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 1210234-58-4](/img/structure/B2699271.png)
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic molecule featuring diverse functional groups, such as carbamate, nitrile, ester, and pyrrole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved through multi-step organic reactions. One common synthetic route involves the following key steps:
Formation of the Pyrrole Ring: : The synthesis starts with the formation of the pyrrole ring via the Hantzsch pyrrole synthesis, which involves the condensation of a 1,4-diketone with ammonia and a β-keto ester.
Introduction of Acetyl and Methyl Groups: : The 4-acetyl and 3,5-dimethyl substituents are introduced through selective alkylation and acylation reactions.
Esterification: : The carboxyl group is esterified with an alcohol, leading to the formation of the ester functional group.
Carbamate Formation: : The carbamate functionality is introduced by reacting an isocyanate derivative with the appropriate alcohol.
Nitrile Introduction: : Finally, the nitrile group is introduced through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: : Use of metal catalysts to enhance reaction rates and yields.
Solvents: : Selection of suitable solvents to maximize solubility and reaction efficiency.
Temperature and Pressure Control: : Precise control of temperature and pressure to ensure optimal reaction conditions and prevent side reactions.
Purification Techniques: : Advanced purification methods like chromatography and recrystallization to isolate and purify the desired product.
化学反応の分析
Types of Reactions
Oxidation: : [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, leading to the formation of oxidation products such as ketones and carboxylic acids.
Reduction: : The compound can be reduced under specific conditions to yield reduced derivatives, such as alcohols and amines.
Substitution: : Various substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives with potentially altered properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, chromic acid, and hydrogen peroxide can facilitate oxidation reactions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used for reduction reactions.
Substitution: : Common substitution reagents include halogens, nucleophiles, and electrophiles, depending on the specific reaction.
Major Products
Oxidation Products: : Ketones, carboxylic acids, and aldehydes.
Reduction Products: : Alcohols, amines, and hydrocarbons.
Substitution Products: : Varied substituted derivatives based on the specific substituent and reaction conditions.
科学的研究の応用
Chemistry
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is widely used in synthetic organic chemistry as a building block for the construction of more complex molecules. Its diverse functional groups enable its use in various coupling reactions, including cross-coupling and cycloaddition reactions.
Biology
In biological research, this compound is utilized as a molecular probe to study enzyme activity and protein-ligand interactions. It serves as a substrate for enzymatic assays and as a ligand in receptor binding studies.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound's diverse functional groups allow for modification and optimization, making it a promising candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is highly dependent on its interactions with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. It may also interact with receptors, modulating signal transduction pathways and cellular responses. Key molecular targets include enzymes, receptors, and other proteins involved in metabolic and signaling pathways.
類似化合物との比較
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other carbamate and pyrrole derivatives to highlight its uniqueness. Similar compounds include:
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-3-carboxylate: : Differing by the position of the carboxylate group, this compound exhibits altered reactivity and biological activity.
[(1-cyanocyclopentyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate:
[(1-cyanocyclohexyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: : With a cyclohexyl ring replacing the cyclopentyl ring, this derivative shows distinct stability and reactivity characteristics.
特性
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10-14(12(3)21)11(2)19-15(10)16(23)24-8-13(22)20-17(9-18)6-4-5-7-17/h19H,4-8H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAJJKQPGVGIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)OCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699191.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2699195.png)
![2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2699196.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2699197.png)
![6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine](/img/structure/B2699199.png)

![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2699201.png)
![3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2699202.png)
![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)
![4-[(5-bromopyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2699204.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)


